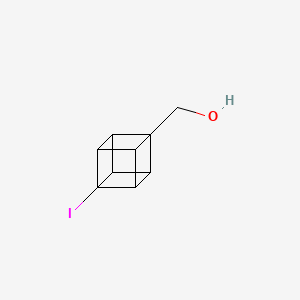
1-(6-(3-fluoro-5-(trifluoromethyl)benzyl)pyrimidin-4-yl)-N-(2-hydroxyethyl)indoline-4-carboxamide
Vue d'ensemble
Description
PW0787 is a potent, selective, orally active, and brain-penetrant agonist of the G protein-coupled receptor 52 (GPR52). This compound has shown significant potential in suppressing psychostimulant behavior and is primarily used in scientific research to explore its effects on the central nervous system .
Applications De Recherche Scientifique
PW0787 has a wide range of scientific research applications, including:
Chemistry: Used to study the properties and reactions of G protein-coupled receptor 52 agonists.
Biology: Employed in research on neuronal signaling and the role of G protein-coupled receptor 52 in the central nervous system.
Medicine: Investigated for its potential therapeutic effects in treating psychiatric disorders such as schizophrenia and substance use disorders.
Industry: Utilized in the development of new pharmaceuticals targeting G protein-coupled receptor 52 .
Méthodes De Préparation
The synthesis of PW0787 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and typically provided by suppliers. Industrial production methods focus on optimizing yield and purity while ensuring the compound’s stability and bioavailability .
Analyse Des Réactions Chimiques
PW0787 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions applied .
Mécanisme D'action
PW0787 exerts its effects by binding to the G protein-coupled receptor 52, which is primarily expressed in D2 medium spiny neurons in the human striatum. This binding increases cyclic adenosine monophosphate (cAMP) signaling, which opposes the activity of dopamine D2 receptors. The compound’s allosteric mode of action involves binding with extracellular loop 2 of the G protein-coupled receptor 52, leading to increased neuronal excitability and antipsychotic-like activity .
Comparaison Avec Des Composés Similaires
PW0787 is unique due to its high selectivity, brain penetrance, and oral bioavailability. Similar compounds include:
FTBMT: Another G protein-coupled receptor 52 agonist with similar effects on cAMP signaling.
Quinpirole: A dopamine D2 receptor agonist used in comparative studies to evaluate the effects of PW0787.
TAK-041: A selective G protein-coupled receptor 139 agonist with potential therapeutic effects in psychiatric disorders
These compounds share some similarities in their mechanisms of action and therapeutic potential but differ in their selectivity, bioavailability, and specific targets within the central nervous system.
Propriétés
IUPAC Name |
1-[6-[[3-fluoro-5-(trifluoromethyl)phenyl]methyl]pyrimidin-4-yl]-N-(2-hydroxyethyl)-2,3-dihydroindole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F4N4O2/c24-16-9-14(8-15(11-16)23(25,26)27)10-17-12-21(30-13-29-17)31-6-4-18-19(2-1-3-20(18)31)22(33)28-5-7-32/h1-3,8-9,11-13,32H,4-7,10H2,(H,28,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLNVWBLTVAPNME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC(=C21)C(=O)NCCO)C3=NC=NC(=C3)CC4=CC(=CC(=C4)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F4N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,10-Dioxo-2,3-dihydrobenzo[g][1,4]benzodithiine-2,3-dicarbonitrile](/img/structure/B8139993.png)
![(4S,5R,6R,7S,9R,11Z,13Z,15R,16S)-6-[(2R,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(2S,3S,4S,5S,6S)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-diene-7-carbaldehyde](/img/structure/B8140001.png)
![3'-nitrospiro[1,3-dioxolane-2,6'-7,8-dihydro-5H-quinoline]](/img/structure/B8140009.png)
![N-[2-amino-4-(4-methylphenyl)-1,3-thiazol-5-yl]-4-bromobenzamide](/img/structure/B8140026.png)
![(E)-N-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]benzenecarboximidoyl chloride](/img/structure/B8140028.png)

![2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]-N-methylethanamine;hydrochloride](/img/structure/B8140042.png)
![[4-(3,4-Dimethylphenoxy)phenyl]methanamine;hydrochloride](/img/structure/B8140049.png)
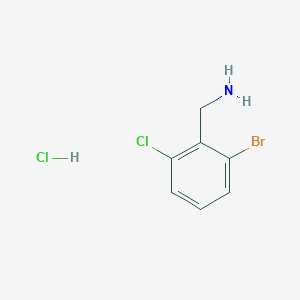
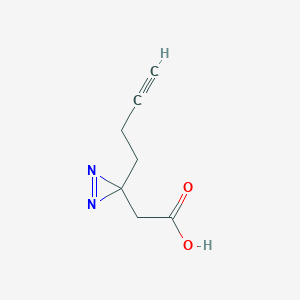
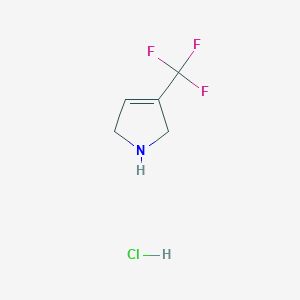
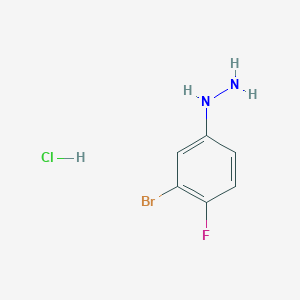
![rac-(3R,5S)-5-{[(tert-butoxy)carbonyl]amino}oxane-3-carboxylic acid](/img/structure/B8140068.png)
